molecular formula C23H23F2N5OS B6488187 2-ethyl-5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-03-3

2-ethyl-5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488187
CAS No.: 887220-03-3
M. Wt: 455.5 g/mol
InChI Key: MSTQTPFQZXKROI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a triazolothiazole core, which is a heterocyclic compound containing a five-membered ring made up of three nitrogen atoms, one sulfur atom, and one carbon atom . The molecule also contains two fluorophenyl groups and a piperazine ring, which are common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of the compound is quite complex due to the presence of multiple functional groups. The triazolothiazole core, fluorophenyl groups, and piperazine ring all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the fluorophenyl groups might undergo electrophilic aromatic substitution reactions, while the piperazine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 465.0 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound also has a topological polar surface area of 68.9 Ų and a complexity of 588 .

Mechanism of Action

The compound has been identified as an inhibitor of human equilibrative nucleoside transporters (ENTs), with more selectivity towards ENT2 than ENT1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Future Directions

The compound’s selectivity towards ENT2 over ENT1 makes it a promising candidate for further study . Future research could focus on optimizing its potency and selectivity, potentially leading to the development of new pharmacological agents .

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-5-3-4-6-18(17)25)29-13-11-28(12-14-29)16-9-7-15(24)8-10-16/h3-10,20,31H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTQTPFQZXKROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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